4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine
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Overview
Description
4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethylphenyl and methanesulfinylphenyl groups. The final step involves the formation of the pyridine ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations would ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The thiazole ring can be reduced under specific conditions, such as using lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group would yield a sulfone, while reduction of the thiazole ring could lead to a dihydrothiazole derivative.
Scientific Research Applications
4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone
- Bis(3,4-dimethylphenyl)methanone
Uniqueness
4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
365429-99-8 |
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Molecular Formula |
C25H24N2OS2 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-2-(4-methylsulfinylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C25H24N2OS2/c1-15-10-16(2)12-20(11-15)23-24(21-13-17(3)26-18(4)14-21)29-25(27-23)19-6-8-22(9-7-19)30(5)28/h6-14H,1-5H3 |
InChI Key |
IJPUJGRQKHHOQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)C)C4=CC(=NC(=C4)C)C)C |
Origin of Product |
United States |
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